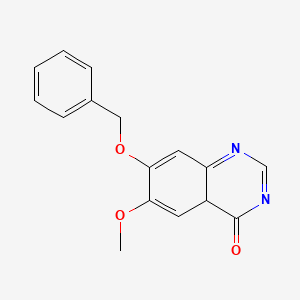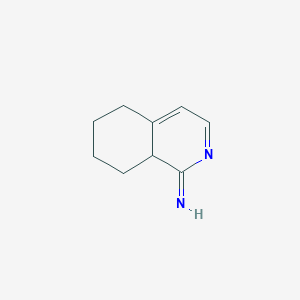
Trk-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-26 is a compound known for its inhibitory effects on tropomyosin receptor kinases (TRKs). These kinases, including TRKA, TRKB, and TRKC, are crucial in neuronal development and differentiation. This compound has shown potential in cancer research due to its ability to inhibit these kinases, which are often implicated in various cancers .
Preparation Methods
The synthesis of Trk-IN-26 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Trk-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
Trk-IN-26 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of TRKs and their role in cellular processes. In biology, it helps in understanding the signaling pathways mediated by TRKs. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in cancers where TRK fusion proteins are present. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
Trk-IN-26 exerts its effects by inhibiting the activity of TRKs. It functions as an ATP competitor, binding to the active site of the kinase and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways mediated by TRKs, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLC-γ) pathways. As a result, the proliferation and survival of cancer cells are suppressed, leading to tumor shrinkage .
Comparison with Similar Compounds
Trk-IN-26 is unique compared to other TRK inhibitors due to its specific binding affinity and selectivity for TRKs. Similar compounds include entrectinib and larotrectinib, which also target TRKs but may have different binding profiles and clinical applications. Entrectinib, for example, targets multiple kinases, including TRKs, ROS1, and ALK, while larotrectinib is more selective for TRKs .
Properties
Molecular Formula |
C30H22F2N6O4 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methoxy-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C30H22F2N6O4/c1-37-25-13-23(18-14-33-34-15-18)27(11-17(25)16-35-37)42-26-9-5-20(12-24(26)32)36-29(39)22-8-10-28(41-2)38(30(22)40)21-6-3-19(31)4-7-21/h3-16H,1-2H3,(H,33,34)(H,36,39) |
InChI Key |
HYNGNWCMHJYQRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(N(C4=O)C5=CC=C(C=C5)F)OC)F)C6=CNN=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)



![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)







![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
